1,1-Cyclohexanediacetic acid
Overview
Description
1,1-Cyclohexanediacetic acid is an organic compound with the molecular formula C10H16O4. It is also known by other names such as (1-Carboxymethyl-cyclohexyl)-acetic acid and 1,1-Bis(carboxymethyl)cyclohexane . This compound is a white to off-white crystalline powder and is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antiepileptic drugs .
Mechanism of Action
Target of Action
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, is an intermediate product of gabapentin . Gabapentin is a potent antiepileptic drug . The primary target of gabapentin is the α2-δ protein, an auxiliary subunit of voltage-gated calcium channels .
Mode of Action
It has been shown that the action of gabapentin is possibly due to its high binding to the α2-δ protein . This potent binding at the α2-δ site reduces the release of several neurotransmitters, thereby controlling seizures .
Biochemical Pathways
Given its role as an intermediate in the synthesis of gabapentin , it can be inferred that it may influence the same pathways as gabapentin. Gabapentin is known to affect calcium channels and neurotransmitter release , which are critical components of neuronal signaling pathways.
Pharmacokinetics
As an intermediate in the synthesis of gabapentin , its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of gabapentin
Result of Action
Given its role as an intermediate in the synthesis of gabapentin , it is likely that it shares some of the effects of gabapentin. Gabapentin is known to reduce the release of several neurotransmitters, thereby controlling seizures .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment
Biochemical Analysis
Biochemical Properties
1,1-Cyclohexanediacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of fatty acids and carbohydrates. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby influencing the enzyme’s activity .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various metabolites within the cell . Additionally, it can impact cell signaling pathways related to energy homeostasis and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound may inhibit enzymes involved in the synthesis of fatty acids, thereby reducing the production of these molecules . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid and carbohydrate metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound may be transported into mitochondria, where it can influence mitochondrial metabolism and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific targeting sequences can direct this compound to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Preparation Methods
The preparation of 1,1-Cyclohexanediacetic acid involves several synthetic routes. One common method includes the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction. The steps are as follows :
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis to form a paste.
Decarboxylation: The paste is added to a sulfuric acid solution to carry out a decarboxylation reaction, resulting in a crude product.
Refinement: The crude product is then refined to obtain the final this compound.
Another method involves the reaction of 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5,5]undecane with sulfuric acid in two steps. The first step occurs at a temperature lower than 100°C, and the second step occurs at a temperature between 160 to 190°C .
Chemical Reactions Analysis
1,1-Cyclohexanediacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid for decarboxylation, and various oxidizing or reducing agents depending on the desired product .
Scientific Research Applications
1,1-Cyclohexanediacetic acid has several applications in scientific research:
Pharmaceuticals: It is an intermediate in the synthesis of gabapentin, a potent antiepileptic drug used to treat complex partial seizures.
Organic Synthesis: It is used in the synthesis of various organic compounds due to its versatile chemical properties.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1,1-Cyclohexanediacetic acid can be compared with similar compounds such as:
Cyclohexaneacetic acid: Similar in structure but with different functional groups, leading to different chemical properties and applications.
Cyclobutane-1,1-dicarboxylic acid: Another similar compound with a different ring structure, affecting its reactivity and use in synthesis.
1,4-Cyclohexanedicarboxylic acid: Similar in having a cyclohexane ring but with carboxylic groups at different positions, leading to different chemical behavior.
This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of important pharmaceuticals like gabapentin .
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-11-7, 9355-11-7 | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
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Record name | 1,1-Cyclohexanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXANEDIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1-Cyclohexanediacetic acid (H2chda) readily coordinates with various transition metals, including cobalt, nickel, copper, and silver. It typically acts as a bridging ligand, coordinating through its two carboxylate groups. This bridging ability leads to the formation of diverse coordination polymers with fascinating structural architectures, ranging from one-dimensional chains to three-dimensional frameworks. [, , , , , ]
A: The structural arrangement of this compound within metal complexes significantly influences their magnetic behavior. For instance, in cobalt(II) complexes, anti-syn carboxylate bridging can lead to either ferromagnetic or antiferromagnetic coupling between metal centers, depending on the coordination geometry around the cobalt ions. The presence of the cyclohexane ring can also induce spin-canted structures, leading to long-range magnetic ordering. []
A: this compound monoamide, a derivative of this compound, serves as a key starting material in the synthesis of gabapentin lactam. Gabapentin lactam is a crucial precursor to gabapentin, a medication used to treat seizures and nerve pain. The synthesis involves a Hofmann reaction using various chlorinating agents. []
A: Yes, the use of this compound in conjunction with bridging ligands like 1,3-bis(4-pyridyl)propane (bpp) can generate coordination polymers with one-dimensional pores. The size and shape of these pores can be modulated by the length of the carboxylate ligand used alongside H2chda, offering potential applications in areas like gas storage or separation. []
A: While not extensively studied, one research paper explored the ability of this compound to potentially chelate strontium. This finding suggests a possible application in removing radioactive strontium from contaminated environments, although further research is needed to fully assess its efficacy and safety in such applications. []
ANone: The molecular formula of this compound is C10H16O4. It has a molecular weight of 196.24 g/mol.
A: Yes, several crystal structures have been reported for compounds containing this compound. These structures provide valuable insights into the coordination modes of the ligand and the resulting structural diversity of its metal complexes. Single-crystal X-ray diffraction studies have been instrumental in characterizing these structures. [, , , , , ]
A: Researchers are investigating various dicarboxylate ligands with structural similarities to this compound. One example is 3,3′-tetramethyleneglutarate (H2tmg). This flexible alicyclic carboxylate ligand has shown promise in forming coordination polymers with lead, showcasing similar coordination tendencies to H2chda. []
ANone: Several analytical methods are used to characterize this compound and its derivatives. These include:
- Elemental Analysis: Determines the percentage composition of elements present in the compound. []
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
- Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, providing information about thermal stability and decomposition patterns. [, ]
- Single-Crystal X-ray Diffraction: Provides detailed structural information about crystalline solids, including bond lengths, bond angles, and crystal packing. [, , , , , ]
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